(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester
Overview
Description
(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H23ClN2O2. It is a small molecule that has found applications in various fields, including drug development and chemical research. This compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridin-2-yl)piperidin-4-ylcarbamate typically involves the reaction of 6-chloropyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: 6-chloropyridin-2-ylamine and tert-butyl alcohol.
Scientific Research Applications
(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in drug development, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6-chloropyridin-2-yl)carbamate: Shares the chloropyridine moiety but lacks the piperidine ring.
Tert-butyl 1-(6-fluoropyridin-2-yl)piperidin-4-ylcarbamate: Similar structure with a fluorine atom instead of chlorine.
Tert-butyl 1-(6-bromopyridin-2-yl)piperidin-4-ylcarbamate: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester is unique due to the combination of its tert-butyl, chloropyridine, and piperidine moieties. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridin-2-yl)piperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)17-11-7-9-19(10-8-11)13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRPBAVCWPZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.